molecular formula C14H12O4 B1442503 4-(Benzyloxy)-3-hydroxybenzoic acid CAS No. 38853-28-0

4-(Benzyloxy)-3-hydroxybenzoic acid

Cat. No.: B1442503
CAS No.: 38853-28-0
M. Wt: 244.24 g/mol
InChI Key: ANRLTZBTFFXIPU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-hydroxybenzoic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid, featuring a benzyloxy group at the 4-position and a hydroxyl group at the 3-position of the benzene ring

Mechanism of Action

Target of Action

Benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that 4-(Benzyloxy)-3-hydroxybenzoic acid may interact with a variety of biological targets, potentially including enzymes or receptors that recognize aromatic or benzylic structures.

Mode of Action

It’s known that benzylic compounds can undergo various reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the targets, such as modification of protein structures or functions.

Biochemical Pathways

One study suggests that 4-hydroxybenzoic acid, a structurally similar compound, is hydroxylated to form protocatechuate, which can then be cleaved or decarboxylated to form other compounds . This suggests that this compound may also be involved in similar biochemical transformations.

Biochemical Analysis

Biochemical Properties

4-(Benzyloxy)-3-hydroxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand for certain lanthanide coordination compounds, influencing their photophysical properties . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and participate in π-π interactions, which stabilize the complex structures.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving algae, the presence of similar compounds affected cell density and growth processes . This suggests that this compound could potentially modulate cellular functions by altering the expression of specific genes and impacting metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its structural analogs have been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for its application in laboratory settings. Studies have shown that similar compounds exhibit varying degrees of stability depending on the environmental conditions . Long-term exposure to certain conditions can lead to degradation, which in turn affects their efficacy in biochemical assays. Therefore, understanding the temporal effects of this compound is essential for its effective use in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, studies on similar compounds have shown that they can induce specific physiological responses at certain thresholds, but excessive doses may result in detrimental effects . Therefore, careful dosage optimization is necessary to harness the therapeutic potential of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, it serves as a precursor for the biosynthesis of coenzyme Q in certain microorganisms . The metabolic flux and levels of metabolites can be significantly influenced by the presence of this compound, highlighting its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed that similar compounds are localized to specific organelles, such as the endoplasmic reticulum, where they participate in various biochemical processes . The targeting signals and post-translational modifications that direct this compound to these compartments are critical for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-hydroxybenzoic acid.

    Benzylation: The hydroxyl group at the 3-position is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group at the 4-position. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Benzyloxy)-3-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    3-Hydroxybenzoic Acid: Lacks the benzyloxy group, making it less hydrophobic.

    4-Hydroxybenzoic Acid: Lacks the benzyloxy group, affecting its reactivity and solubility.

    4-(Methoxy)-3-hydroxybenzoic Acid: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical properties.

Uniqueness: 4-(Benzyloxy)-3-hydroxybenzoic acid is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-hydroxy-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRLTZBTFFXIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705699
Record name 4-(Benzyloxy)-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38853-28-0
Record name 4-(Benzyloxy)-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide hydrate (300 mg, 7.15 mmol) in water (15 cm3) was added dropwise to a stirred solution of benzyl 4-benzyloxy-3-hydroxybenzoate (1.177 g, 3.52 mmol) in tetrahydrofuran (35 cm3). The resulting emulsion was stirred overnight, by which time a clear, pale yellow solution had formed. More lithium hydroxide hydrate (300 mg, 7.15 mmol), water (25 cm3) and tetrahydrofuran (25 cm3) were added, and stirring was continued for 24 h. The tetrahydrofuran was removed under reduced pressure. Water (100 cm3) was added to the residual mixture, which was washed with diethyl ether (2×50 cm3), acidified to pH 1 with 5% HCl and extracted with dichloromethane (3×100 cm3). The combined extracts were washed with brine (50 cm3), dried (NaSO4) and evaporated to give 4-benzyloxy-3-hydroxybenzoic acid as a white solid (638 mg, 74%). The diethyl ether washings were extracted with 1 M potassium hydroxide (2×25 cm3). The combined extracts were acidified to pH 1 with 5% HCl and extracted with dichloromethane (3×100 cm3). The combined extracts were dried over MgSO4 and evaporated to give a further 119 mg of product (total yield 757 mg, 88%), m.p. 163-165° C.
Name
lithium hydroxide hydrate
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.177 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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